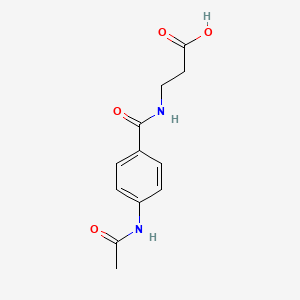

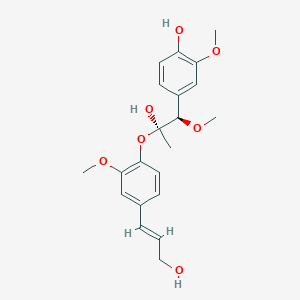

3-(4-Acetylamino-benzoylamino)propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetylamino-benzoylamino)propionic acid (3-ABA) is an important organic compound used in a wide range of scientific research applications. It is a white, crystalline solid that can be synthesized in the laboratory. It has a molecular weight of 191.2 g/mol and a melting point of 132-134°C. 3-ABA is an amino acid derivative and is an important component of many biological processes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds : 3-(4-Phenyl) benzoyl propionic acid, a related compound, has been used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The derivatives of furanones and benzoxazinones showed notable reactions with different nucleophiles (Soliman, Bakeer, & Attia La., 2010).

Hypolipidemic Agents : Research has shown that 3-(4-Phenoxybenzoyl) propionic acids and their derivatives exhibit hypolipidemic activity in normal rats. A study involving these compounds discovered that the 2-acetylthio derivative displayed significant hypolipidemic activity (Tomisawa et al., 1985).

Immunotropic Activity : Amides of 5‐substituted 3‐methyl‐4‐isothiazolecarboxylic acid, containing acetylamino or benzoylamino groups, were found to have activities in the humoral immune response and delayed type hypersensitivity reaction to sheep red blood cells in vivo (Lipnicka, Regiec, Sułkowski, & Zimecki, 2005).

Fluorescence Spectra in Pharmaceutical Research : 7-Acetylamino-, benzoylamino-, and tosylamino-3-phenylisocarbostyril compounds have been synthesized and their fluorescence spectra analyzed for potential pharmaceutical applications (Yagi, Oomori, & Okazaki, 1969).

Local Anesthetic and Platelet Antiaggregating Activities : Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have been synthesized and tested for activities like local anesthetic and platelet antiaggregating, comparable to acetylsalicylic acid (Mosti et al., 1994).

Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound similar to 3-(4-Acetylamino-benzoylamino)propionic acid, is a versatile synthon for preparing polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

properties

IUPAC Name |

3-[(4-acetamidobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDSDLFJOCMYCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylamino-benzoylamino)propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(1-methylethylidene)-, oxime (9CI)](/img/no-structure.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)

![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)